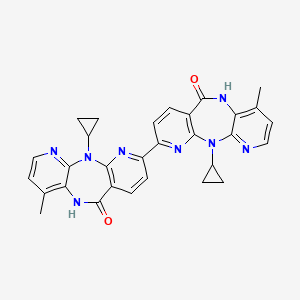
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is a complex organic compound known for its unique structural features and reactivity. It contains a diazirine ring, a trifluoromethyl group, and a benzoate ester, making it a valuable molecule in various scientific research fields, particularly in photochemistry and bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with a diazo compound under photolytic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent. The final step involves esterification with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for photolytic reactions and high-efficiency purification techniques such as column chromatography and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate undergoes various chemical reactions, including:
Oxidation: The diazirine ring can be oxidized to form diazo compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diazo compounds.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is widely used in scientific research due to its photoreactive properties. It is commonly employed in:
Chemistry: As a photolabile protecting group in organic synthesis.
Biology: For photoaffinity labeling to study protein-ligand interactions.
Medicine: In the development of photoactivated drugs.
Industry: As a crosslinking agent in the production of advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through the photolysis of the diazirine ring, which generates a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, allowing for the formation of covalent linkages with target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool in photochemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol
- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate offers unique advantages due to the presence of the benzoate ester, which can be easily hydrolyzed or modified. The fluorine atoms also contribute to its high reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
[4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O2/c17-13-10(8-24-15(23)9-4-2-1-3-5-9)6-7-11(14-21-22-14)12(13)16(18,19)20/h1-7,14H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFIZZLIWKPYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C(=C(C=C2)C3N=N3)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxireno[a]indolizine](/img/structure/B587497.png)
![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)




![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

